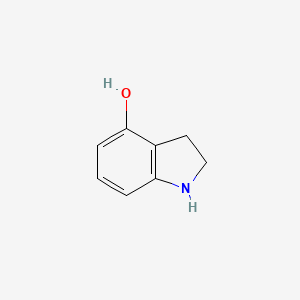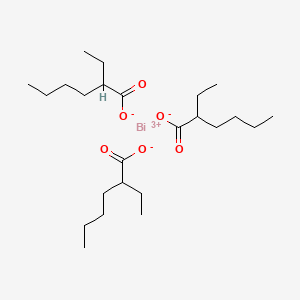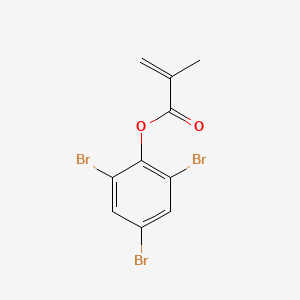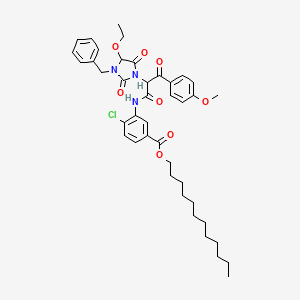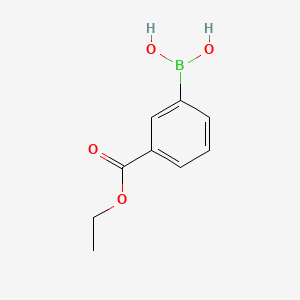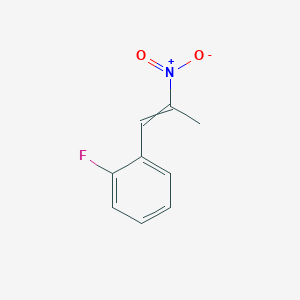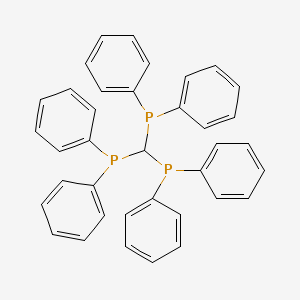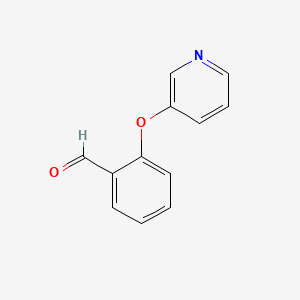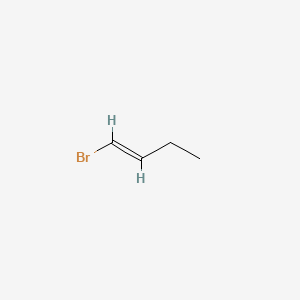
1-Bromo-1-butene
Overview
Description
1-Bromo-1-butene, also known as 1-Bromobut-1-ene, is a chemical compound with the molecular formula C4H7Br . It has an average mass of 135.002 Da and a monoisotopic mass of 133.973099 Da . It is one of several isomers of butyl bromide .
Synthesis Analysis
The synthesis of 1-Bromo-1-butene can be achieved through various methods. One such method involves the reaction of trans-2-pentenoic acid with bromine, followed by a reaction with sodium carbonate in N,N-dimethyl-formamide . Another method involves the synthesis of 1-bromobutane via an S N 2 reaction .Molecular Structure Analysis
The molecular structure of 1-Bromo-1-butene consists of a carbon chain with a bromine atom attached. The structure can be represented as BrCH2CH2CH=CH2 . The 3D structure of the molecule can be viewed using Java or Javascript .Chemical Reactions Analysis
1-Bromo-1-butene can undergo various chemical reactions. For instance, it can undergo an S N 1 reaction, which is influenced by the structure of the substrate, the leaving group, the nucleophile, and the solvent . It can also undergo an E2 reaction, where a base attacks a β-hydrogen on β-carbon and forms a bond, while the β C-H sigma bond begins to move in to become the π bond of a double bond .Physical And Chemical Properties Analysis
1-Bromo-1-butene is a liquid with a refractive index of n20/D 1.462 (lit.) . It has a boiling point of 98-100 °C (lit.) and a density of 1.33 g/mL at 25 °C (lit.) . It is stored at a temperature of 2-8°C .Scientific Research Applications
Electron Diffraction Study
1-Bromo-1-butene has been studied using electron diffraction techniques to understand its molecular structure and conformational composition. This research is pivotal for understanding the physical and chemical properties of 1-Bromo-1-butene, which are essential for its various applications in scientific research (Shen, 1990).
Thermal Chemistry on Platinum Surfaces
The thermal chemistry of C4 hydrocarbons, including 1-Bromo-1-butene, on Pt(111) surfaces has been investigated. This study is significant for understanding the reactions of 1-Bromo-1-butene on metallic surfaces, which can have implications in catalysis and surface science (Lee & Zaera, 2005).
Use in Carbonyl Allylation
1-Bromo-1-butene has been used in γ-syn-selective carbonyl allylation. This application is crucial in organic synthesis, particularly in the formation of specific alcohol derivatives (Masuyama, Kishida, & Kurusu, 1996).
Electrochemical Reduction Studies
Research has been conducted on the electrochemical reduction of 1-Bromo-1-butene, providing insights into its behavior under reduction conditions. This study contributes to the understanding of its electrochemical properties, useful in various chemical processes (Casado, Culleré, Julià, & Brillas, 1993).
Synthesis of Derivatives
1-Bromo-1-butene has been utilized in the synthesis of various chemical compounds. For instance, the synthesis of (Z)-1-bromo-2-methyl-1-butene demonstrates its role as a precursor in creating specific chemical structures (He, 2004).
Stereoselective Epoxidation
Its use in the stereoselective epoxidation by certain bacteria highlights its biological applications and interactions, potentially useful in biocatalysis and green chemistry (Archelas, Hartmans, & Tramper, 1988).
Mechanism of Action
The mechanism of action of 1-Bromo-1-butene involves various steps. In an S N 1 reaction, the rate-limiting step is the spontaneous, unimolecular dissociation of the substrate to yield a carbocation . In an E2 reaction, the base attacks a β-hydrogen on β-carbon and starts to form a bond, while the β C-H sigma bond begins to move in to become the π bond of a double bond .
Safety and Hazards
1-Bromo-1-butene is considered hazardous. It is a highly flammable liquid and vapor that can cause skin irritation and serious eye irritation . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes .
properties
IUPAC Name |
(E)-1-bromobut-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7Br/c1-2-3-4-5/h3-4H,2H2,1H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXHPSPHPKXTPA-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8067650 | |
| Record name | 1-Butene, 1-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8067650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-1-butene | |
CAS RN |
31844-98-1, 32620-08-9 | |
| Record name | 1-Butene, 1-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031844981 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-1-Bromo-1-butene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032620089 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butene, 1-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Butene, 1-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8067650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromobut-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.200 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




